An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)pyridine hydrobromide: Structure, Properties, and Applications in Synthesis
An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)pyridine hydrobromide: Structure, Properties, and Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-(bromomethyl)pyridine hydrobromide is a highly functionalized pyridine derivative that serves as a versatile and reactive building block in modern organic synthesis. Its unique structure, featuring two distinct bromine-carbon bonds with differing reactivities, makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic characterization of 2-Bromo-4-(bromomethyl)pyridine hydrobromide. Furthermore, it delves into its synthetic applications, offering detailed experimental protocols for its preparation and its use in key transformations such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Safety considerations and handling procedures are also discussed to ensure its effective and safe utilization in the laboratory.
Chemical Structure and Physicochemical Properties
2-Bromo-4-(bromomethyl)pyridine hydrobromide (CAS Number: 32938-44-6) is a salt of the halogenated pyridine derivative, 2-bromo-4-(bromomethyl)pyridine, and hydrobromic acid.[1] The presence of the hydrobromide salt enhances the compound's stability and handling characteristics.
Molecular Structure
The core structure consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with a bromomethyl group.[1] The nitrogen atom in the pyridine ring influences the electronic properties of the molecule, rendering the ring electron-deficient and activating the substituents towards certain reactions.
Diagram: Chemical Structure of 2-Bromo-4-(bromomethyl)pyridine hydrobromide
A 2D representation of the chemical structure.
Physicochemical Data
A summary of the key physicochemical properties of 2-Bromo-4-(bromomethyl)pyridine hydrobromide is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 32938-44-6 | [1] |
| Molecular Formula | C₆H₆Br₃N | [1] |
| Molecular Weight | 331.83 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 189–192°C | [1] |
| Solubility | Soluble in polar aprotic solvents (e.g., dichloromethane) | [1] |
| InChI Key | YLFPZFMKJFKIKW-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the structure and purity of 2-Bromo-4-(bromomethyl)pyridine hydrobromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the bromomethyl protons. The pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the bromine and bromomethyl substituents. A key signal is the singlet for the bromomethyl (-CH₂Br) protons, which is anticipated around δ 4.80 ppm.[1] The pyridine ring protons are expected at approximately δ 8.50 (doublet, 1H) and δ 7.90 (singlet, 1H).[1]
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¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromaticity of the pyridine ring. The carbon of the bromomethyl group is expected to appear in the aliphatic region, while the pyridine carbons will be in the aromatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-Bromo-4-(bromomethyl)pyridine hydrobromide will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. A notable peak is the C-Br stretching vibration, which typically appears in the fingerprint region around 670 cm⁻¹.[1] Other significant peaks will correspond to the C-H stretching and bending vibrations of the aromatic ring and the methylene group, as well as the C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This pattern is a key identifier for bromine-containing compounds.
Synthesis and Reactivity
2-Bromo-4-(bromomethyl)pyridine hydrobromide is a highly reactive compound, primarily due to the presence of two electrophilic bromine substituents.[1] This reactivity makes it a valuable intermediate in a variety of organic transformations.
Synthesis
A common synthetic route to 2-Bromo-4-(bromomethyl)pyridine involves a two-step process starting from 2-bromo-4-methylpyridine.
Diagram: Synthetic Pathway
A general scheme for the synthesis of the title compound.
Experimental Protocol: Synthesis of 2-Bromo-4-(bromomethyl)pyridine hydrobromide
Step 1: Bromination of the Methyl Group
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To a solution of 2-bromo-4-methylpyridine in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1]
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Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).[1]
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Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-4-(bromomethyl)pyridine.
Step 2: Hydrobromide Salt Formation
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Dissolve the crude 2-bromo-4-(bromomethyl)pyridine in an anhydrous polar aprotic solvent, such as dichloromethane (CH₂Cl₂).[1]
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Cool the solution to 0°C in an ice bath.
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Bubble hydrogen bromide (HBr) gas through the solution for approximately one hour.[1]
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Evaporate the solvent under reduced pressure to isolate the 2-Bromo-4-(bromomethyl)pyridine hydrobromide salt as a solid.[1]
Reactivity and Key Reactions
The two bromine atoms in 2-Bromo-4-(bromomethyl)pyridine hydrobromide exhibit differential reactivity, which can be exploited for selective functionalization. The bromine atom on the methyl group is more susceptible to nucleophilic substitution (SN2 type reactions), while the bromine atom on the pyridine ring is more amenable to palladium-catalyzed cross-coupling reactions.
Diagram: Reactivity Profile
Differential reactivity of the two C-Br bonds.
Applications in Medicinal Chemistry and Drug Development
2-Bromo-4-(bromomethyl)pyridine hydrobromide is a crucial building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its ability to participate in diverse chemical transformations allows for the construction of complex molecular architectures found in many drug candidates.
Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several synthetic routes towards PARP inhibitors, such as Olaparib, utilize substituted bromopyridine derivatives as key intermediates. While the direct use of the title compound in the synthesis of Olaparib is not explicitly detailed in readily available literature, its structural motifs are highly relevant to the construction of the core structures of these inhibitors. For instance, the bromomethylpyridine moiety can be elaborated through nucleophilic substitution and cross-coupling reactions to build the complex heterocyclic systems characteristic of PARP inhibitors.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of 2-Bromo-4-(bromomethyl)pyridine hydrobromide with a primary or secondary amine.
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In a round-bottom flask, dissolve 2-Bromo-4-(bromomethyl)pyridine hydrobromide in a suitable polar aprotic solvent, such as acetonitrile or DMF.
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Add the desired amine (typically 1.1 to 1.5 equivalents) to the solution.
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the hydrobromic acid and the HBr generated during the reaction.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyridine derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide position.
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To a Schlenk flask, add 2-Bromo-4-(bromomethyl)pyridine hydrobromide, the desired arylboronic acid (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., potassium carbonate or cesium carbonate).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.
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Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the desired biaryl product.
Safety and Handling
2-Bromo-4-(bromomethyl)pyridine hydrobromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
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Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
2-Bromo-4-(bromomethyl)pyridine hydrobromide is a highly valuable and versatile reagent in organic synthesis. Its distinct reactive sites allow for selective and sequential functionalization, making it an important building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in research and development.
